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molecular formula C11H17N3O3 B8627418 3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone CAS No. 78327-32-9

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone

Cat. No. B8627418
M. Wt: 239.27 g/mol
InChI Key: SCFGLMLXZAQXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04471123

Procedure details

To a 100 ml. round bottom flask equipped with a magnetic stirring bar and a gas dispersion tube were added 8.89 g. of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea, 38 ml. of methanol and 38 ml. of dichloromethane. The solution was cooled to -10°, and approximately 40 millimoles of ozone was introduced into the mixture through the gas dispersion tube in a stream of dry air with good mixing over 1 hour. The temperature of the mixture gradually warmed to about 3° as the reaction went on. When all of the ozone had been added, 5 ml. of dimethyl sulfide was added, and the cooling bath was removed. The temperature of the mixture rose to 32°, and then returned to ambient temperature after 1 hour of stirring. The solvent was then removed from the reaction mixture under vacuum at 35°, reducing the volume to about 15 ml. To the semi-solid was added 100 ml. of water, and the mixture was stirred for 15 minutes and filtered. The filter cake was washed with two 50 ml. portions of additional water, and the solids were dried under vacuum to obtain 8.06 g. of product, m.p. 173°-177°. It contained 0.1% water by Karl Fischer analysis, and its nuclear magnetic resonance spectrum, determined in CDCl3 on a 60 mHZ instrument, showed features at δ 6.60 (s, 1H); 5.82 (1H, X of ABX, JAX =7.8 Hz, JBX =2.2 Hz); 4.50 (bs, 1H, exchanges with D2O), 3.83-3.23 (2H, AB of ABX, JAB =3 Hz); 2.90 (s, 3H); 1.32 (s, 9H). Its infra-red spectrum (KBr pellet) showed bands at 3411 (m), 1699 (s), 1599 (m), 1517 (m), 1500 (m), 1479 (m), 1443 (m), 1402 (m) and 1277 (m) cm-1. A 5 g. sample of the above product was recrystallized from 25 ml. of boiling denatured ethanol to obtain 4.2 g. of purified product, m.p. 176°-179°. Its calculated elemental analysis was 55.22% C, 7.16% H, 17.56% N; the actual analysis was 55.49% C, 7.27% H, 17.28% N.
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Name
ozone
Quantity
40 mmol
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reactant
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ozone
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Reaction Step 17

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([N:13]([CH2:15][CH:16]=C)[CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[O:18]=[O+][O-].CSC.[K+].[Br-]>O.ClCCl.CO>[C:1]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:16]([OH:18])[CH2:15][N:13]([CH3:14])[C:11]2=[O:12])[CH:6]=1)([CH3:2])([CH3:3])[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C
Step Two
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
ozone
Quantity
40 mmol
Type
reactant
Smiles
O=[O+][O-]
Step Eleven
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Fourteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with a magnetic stirring bar and a gas dispersion tube
ADDITION
Type
ADDITION
Details
were added 8.89 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -10°
ADDITION
Type
ADDITION
Details
with good mixing over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture gradually warmed to about 3° as the reaction
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
rose to 32°
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the reaction mixture under vacuum at 35°
ADDITION
Type
ADDITION
Details
To the semi-solid was added 100 ml
STIRRING
Type
STIRRING
Details
of water, and the mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with two 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of additional water, and the solids were dried under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 8.06 g
CUSTOM
Type
CUSTOM
Details
sample of the above product was recrystallized from 25 ml
CUSTOM
Type
CUSTOM
Details
to obtain 4.2 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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